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Compound of Interest

Compound Name: 10-Fluoro-3-methyldecanoic acid

CAS No.: 459-82-5

Cat. No.: B13416761

Get Quote

Executive Summary
This technical guide details the synthesis of 10-Fluoro-3-methyldecanoic acid, a specialized

fatty acid analog often utilized as a metabolic probe to investigate

-oxidation pathways and peroxisomal disorders. The presence of the terminal fluorine atom
blocks metabolic degradation or serves as a tracer (when using

F for PET), while the C3-methyl group introduces chirality that mimics phytanic acid derivatives
or creates steric hindrance against specific acyl-CoA dehydrogenases.

This guide prioritizes a Convergent Stereoselective Route, utilizing Horner-Wadsworth-

Emmons (HWE) olefination followed by asymmetric conjugate addition. This pathway offers

superior enantiomeric excess (ee) and scalability compared to linear chiral pool modifications.

Part 1: Retrosynthetic Analysis & Strategy
The structural complexity of 10-fluoro-3-methyldecanoic acid lies in the simultaneous

requirement for a terminal halogen and a
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-chiral center. A linear synthesis starting from the acid end risks racemization or defluorination
during harsh chain-extension steps. Therefore, we disconnect the molecule at the C2-C3 bond
(via conjugate addition logic) and the C8-C9 bond (via olefination logic).

Strategic Disconnections
C3 Stereocenter: Established via Asymmetric Conjugate Addition (ACA) of a methyl group to

an

-unsaturated ester.

C2-C3 Alkene: Formed via HWE reaction, ensuring exclusively E-geometry for predictable

conjugate addition.

Terminal Fluorine: Introduced early on a stable alcohol precursor using Deoxofluor or DAST

to avoid late-stage handling of toxic fluorinating agents on complex intermediates.

10-Fluoro-3-methyldecanoic acid
(Target)

Ethyl 10-fluoro-2-decenoate
(α,β-unsaturated ester)
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Figure 1: Retrosynthetic breakdown of 10-fluoro-3-methyldecanoic acid showing the

convergent strategy.

Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of the Omega-Fluoro Aldehyde
Objective: Convert 1,8-octanediol into 8-fluorooctanal. Critical Control Point: Preventing di-

fluorination and over-oxidation.

Step 1.1: Monoprotection
Reagents: 1,8-Octanediol (1.0 eq), Imidazole (2.5 eq), TBSCl (1.0 eq).

Solvent: DCM (Anhydrous).

Protocol:

Dissolve 1,8-octanediol in DCM at 0°C.

Add imidazole followed by dropwise addition of TBSCl (dissolved in DCM) over 2 hours.

Why: Slow addition favors statistical monoprotection.

Quench with water, extract, and purify via silica flash chromatography (Hexane/EtOAc

9:1).

Yield: Expect ~60-70% of 8-((tert-butyldimethylsilyl)oxy)octan-1-ol.

Step 1.2: Deoxyfluorination[1][2]
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.2 eq).

Solvent: DCM (Anhydrous), -78°C.

Protocol:

Cool the monoprotected alcohol solution to -78°C under Argon.
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Add DAST dropwise. The low temperature prevents elimination to the alkene.

Allow to warm to RT over 4 hours.

Safety: Quench carefully with saturated NaHCO

. DAST releases HF upon hydrolysis.

Product:tert-butyl((8-fluorooctyl)oxy)dimethylsilane.

Step 1.3: Deprotection and Oxidation
Deprotection: TBAF (1.1 eq) in THF (2 hours, RT).

Oxidation: Swern Oxidation or Dess-Martin Periodinane (DMP).

Protocol (DMP):

Dissolve 8-fluorooctanol in DCM.

Add DMP (1.2 eq) and NaHCO

(to buffer acetic acid byproduct).

Stir 1 hour. Filter through Celite.

Result:8-Fluorooctanal. (Unstable; use immediately in Phase 2).

Phase 2: Chain Extension & Stereoselective Methylation
Objective: Install the C3-methyl group with high enantioselectivity.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction
Reagents: Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq).

Solvent: THF (0°C).

Mechanism: The phosphonate carbanion reacts with the aldehyde to form the

-unsaturated ester.
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Protocol:

Suspend NaH in THF; add phosphonate dropwise (gas evolution). Stir 30 min.

Add 8-fluorooctanal dropwise.

Stir 2 hours at RT.

Outcome:Ethyl (E)-10-fluoro-2-decenoate.

Validation:

H NMR must show coupling constant

Hz for the alkene protons (confirming E-isomer).

Step 2.2: Asymmetric Conjugate Addition (The Key Step)
Reagents: MeMgBr (Methyl Grignard), Cu(OTf)

(Catalyst), (R,S)-Josiphos or Feringa Phosphoramidite ligand.

Solvent: MTBE or Et

O, -78°C.

Protocol:

Pre-complex Cu(OTf)

(1 mol%) with the chiral ligand (1.1 mol%) in solvent for 30 min.

Add the unsaturated ester.

Add MeMgBr dropwise over 4 hours.

Mechanism: The chiral copper complex directs the methyl nucleophile to the Re or Si face

of the alkene at the

-position (C3).
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Yield: Expect >90% yield and >95% ee.

Product:Ethyl (3R)-10-fluoro-3-methyldecanoate (assuming appropriate ligand choice).

Step 2.3: Hydrolysis
Reagents: LiOH (3 eq), THF/H

O (3:1).

Protocol: Stir at RT for 12 hours. Acidify to pH 2 with 1M HCl. Extract with EtOAc.

Final Product:10-Fluoro-3-methyldecanoic acid.

Part 3: Visualization of the Workflow
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Figure 2: Step-by-step reaction workflow from 1,8-octanediol to the target fluorinated fatty acid.

Part 4: Data Summary & Quality Control
Analytical Specifications
To ensure the integrity of the synthesis, the following analytical benchmarks must be met at the

final stage.
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Parameter Specification Method Notes

Appearance
Colorless oil / Low-

melting solid
Visual

Purity > 98.0% GC-FID / HPLC

Check for

defluorinated

byproducts.

Enantiomeric Excess > 95% (ee) Chiral GC/HPLC
Derivatize with chiral

amine if necessary.

F NMR -218 ppm (approx)

NMR (CDCl

)

Triplet of triplets

pattern typical for -CH

CH

F.

Mass Spec
[M-H]

= 203.14
LC-MS (ESI-)

Characteristic loss of

HF (M-20) often seen.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Fluorination Yield Elimination to alkene
Ensure reaction temp stays

<-70°C during DAST addition.

Racemization at C3 High temp during addition

Maintain -78°C during

Grignard addition; ensure

catalyst quality.

Z-isomer in HWE Salt effects

Use Lithium salts or switch to

Masamune-Roush conditions if

Z-selectivity is high.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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